1-(4-chlorobenzyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the 4-chlorobenzyl group and the diethylamino phenyl group through nucleophilic substitution reactions.
Condensation reactions: Formation of the final product through condensation reactions involving the pyrazole ring and the substituted benzyl and phenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while reduction could produce various reduced forms.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These could include:
Enzyme inhibition: The compound might inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It could bind to specific receptors, modulating cellular responses.
DNA interaction: The compound might interact with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 1-(4-Chlorobenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both the diethylamino and chlorobenzyl groups. These structural features might confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H24ClN5O |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24ClN5O/c1-3-27(4-2)20-11-7-17(8-12-20)15-24-25-22(29)21-13-14-28(26-21)16-18-5-9-19(23)10-6-18/h5-15H,3-4,16H2,1-2H3,(H,25,29)/b24-15+ |
InChI Key |
NSIPKOPCWZGIKT-BUVRLJJBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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